PSMA-ligand-1

PSMA binding affinity Ki determination enzyme inhibition assay

PSMA-ligand-1 is the definitive Boc-protected building block for synthesizing PSMA-617-based theranostic agents. With a validated Ki of 0.37 nM (deprotected form) and >98% HPLC purity, this compound ensures reproducible binding data across assays. Unlike generic PSMA ligands, PSMA-ligand-1 provides a benchmarked affinity standard (IC50 ~15 nM) essential for comparative evaluation of novel PSMA-targeted imaging probes and therapeutic conjugates. Procure with confidence for ADC linker chemistry and radiopharmaceutical precursor applications.

Molecular Formula C34H54N4O10
Molecular Weight 678.8 g/mol
Cat. No. B11932789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-ligand-1
Molecular FormulaC34H54N4O10
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45)
InChIKeyIMNLHBFYVLUOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-Ligand-1 Procurement: A Core Chemical Identity & Technical Specifications Guide


PSMA-ligand-1 (CAS 1610413-97-2, synonym PSMA-617 or 177Lu-PSMA-617) is a high-affinity small-molecule ligand designed to target prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells [1]. This compound features the characteristic Glu-urea-Lys binding motif essential for high-affinity interaction with the PSMA active site, a structural foundation shared with other clinical PSMA-targeting agents . PSMA-ligand-1 exists as a Boc-protected precursor (Boc-C2-Urea-bis(Boc)-C4-Urea-4-phenylacetic acid, MW 678.8 g/mol, purity typically >98% by HPLC), which can be deprotected and conjugated to chelators such as DOTA for radiolabeling with therapeutic (e.g., 177Lu) or diagnostic (e.g., 68Ga) isotopes . As the molecular backbone of the clinically validated radioligand therapy 177Lu-PSMA-617, this compound serves as both a key starting material for theranostic agent synthesis and a reference standard for PSMA binding assays in prostate cancer research [2]. Its established binding parameters and commercial availability in research-grade quantities make it a fundamental tool for developing and validating next-generation PSMA-targeted imaging probes and therapeutic conjugates.

Why PSMA-Ligand-1 Cannot Be Replaced by Generic PSMA Binders in Quantitative Assays


Generic substitution of PSMA-ligand-1 with other commercially available PSMA-binding motifs is scientifically invalid due to substantial and quantifiable differences in binding affinity, selectivity profiles, and the functional consequences of structural variation. Despite sharing the common Glu-urea-Lys pharmacophore, PSMA-targeting ligands exhibit a wide range of binding affinities that directly impact experimental outcomes [1]. As demonstrated in systematic comparative studies, the IC50 values of PSMA ligands vary significantly—from approximately 15 nM for PSMA-617 (the deprotected active form of PSMA-ligand-1) to 17.4 nM for PSMA-11 and 21.5 nM for KuE-617 [2]. More critically, emerging next-generation ligands such as PSMA-1-DOTA demonstrate fourfold higher binding affinity compared to current clinical standards [3]. These differences are not merely numerical; they translate into measurable variations in tumor uptake, off-target accumulation in salivary and lacrimal glands, and ultimately the therapeutic index achievable in preclinical models [3][4]. For research applications requiring reproducible PSMA binding quantification—whether for in vitro competition assays, in vivo biodistribution studies, or comparative evaluation of novel PSMA-targeted conjugates—substituting PSMA-ligand-1 with a generic alternative introduces uncontrolled variability that undermines data comparability across studies and laboratories. The quantitative evidence presented in Section 3 substantiates that PSMA-ligand-1 occupies a specific and well-characterized position within the PSMA ligand affinity landscape, making it uniquely suited for applications where binding affinity and selectivity must be benchmarked against established clinical standards.

PSMA-Ligand-1 Quantitative Differentiation: Head-to-Head Binding Affinity & Selectivity Data Versus Clinical Comparators


Binding Affinity (Ki) of PSMA-Ligand-1 Core Pharmacophore Compared to PSMA-617

The core pharmacophore of PSMA-ligand-1 exhibits a PSMA inhibitory constant (Ki) of 0.32 nM, as determined using the fluorescence-based Amplex Red Glutamic Acid Assay in LNCaP cell lysates [1]. For comparison, the clinically validated PSMA-617 (vipivotide tetraxetan), which incorporates an identical Glu-urea-Lys binding motif, demonstrates a Ki of 0.37 nM under similar assay conditions [2]. This comparable sub-nanomolar affinity confirms that the Boc-protected PSMA-ligand-1 precursor faithfully represents the binding characteristics of the clinically utilized PSMA-617 scaffold, making it an appropriate reference standard for binding studies and conjugate development.

PSMA binding affinity Ki determination enzyme inhibition assay

PSMA-617 (Deprotected PSMA-Ligand-1) IC50 Compared to PSMA-11 and KuE-617

The deprotected active form of PSMA-ligand-1 (PSMA-617) demonstrates an IC50 of 15.1 ± 3.8 nM for PSMA inhibition, as reported in a systematic comparative study of PSMA-targeted compounds [1]. Under identical assay conditions, PSMA-11 exhibits an IC50 of 17.4 ± 1.6 nM, and KuE-617 exhibits an IC50 of 21.5 ± 1.9 nM [1]. This places PSMA-617 (derived from PSMA-ligand-1) as the most potent among the three tested compounds in this head-to-head comparison, with approximately 1.15-fold higher potency than PSMA-11 and 1.42-fold higher potency than KuE-617.

IC50 comparison PSMA-617 PSMA-11 structure-activity relationship

Next-Generation Benchmark: PSMA-1-DOTA Demonstrates 4-Fold Higher Binding Affinity than PSMA-Ligand-1-Based Ligands

While PSMA-ligand-1 represents the current clinical standard, emerging next-generation ligands establish a new benchmark for binding affinity that contextualizes the performance of existing compounds. PSMA-1-DOTA, a novel PSMA-targeting ligand, was found to have a fourfold higher binding affinity to PSMA compared with other PSMA-targeted ligands including GaPSMA-11, GaPSMA I&T, and LuPSMA-617 (the latter being derived from PSMA-ligand-1) [1]. In xenograft mouse models, LuPSMA-1-DOTA demonstrated tumor growth inhibition efficacy similar to LuPSMA-617, but with significantly lower kidney uptake and minimal salivary and lacrimal gland uptake on microPET/CT imaging [1][2].

next-generation PSMA ligand binding affinity improvement PSMA-1-DOTA

PSMA-617 (Derived from PSMA-Ligand-1) as Reference Standard for New PSMA Ligand Development

In a comparative analysis of novel PSMA-targeting molecules (PSMA-BQ7876, PSMA-D1, and PSMA-D2), researchers selected PSMA-617—the deprotected and DOTA-conjugated form of PSMA-ligand-1—as the pharmaceutical prototype and reference standard [1]. This selection was based on PSMA-617's well-characterized binding properties and clinical validation in targeted radionuclide therapy. The study assessed specificity and cytotoxic activity of the new PSMA-complexes with respect to tumor cells hyperexpressing PSMA (22RV1 cell culture) and cells with low PSMA expression (PC3 cell cultures), using PSMA-617 as the benchmark comparator [1].

reference standard PSMA ligand development comparative analysis

PSMA-Ligand-1: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 177Lu-PSMA-617 for Targeted Radionuclide Therapy Research

PSMA-ligand-1 serves as the direct precursor for synthesizing 177Lu-PSMA-617, the clinically validated radioligand therapy for metastatic castration-resistant prostate cancer. Following Boc deprotection, the resulting PSMA-617 core (Ki = 0.37 nM) is conjugated to DOTA and radiolabeled with lutetium-177 [1][2]. The sub-nanomolar binding affinity of this scaffold ensures efficient tumor targeting, while the established synthetic route provides reproducible yields. This application is directly supported by the binding affinity data presented in Section 3, confirming that PSMA-ligand-1 preserves the binding characteristics necessary for therapeutic radioligand development.

Reference Standard for Validating Novel PSMA-Targeted Imaging Probes

When developing and validating novel PSMA-targeted PET tracers (e.g., 18F-labeled or 68Ga-labeled compounds), PSMA-ligand-1 provides a well-characterized binding scaffold for comparative evaluation. The established IC50 of 15.1 nM for the deprotected PSMA-617 core serves as a quantitative benchmark against which new compounds can be assessed [1]. As demonstrated by the selection of PSMA-617 as the pharmaceutical prototype in comparative analyses of PSMA-BQ7876, PSMA-D1, and PSMA-D2, this compound is the accepted industry reference standard [2]. New imaging agents can be directly compared to PSMA-617 in parallel assays to quantify improvements in binding affinity, internalization rates, or tumor-to-background ratios.

Competitive Binding Assays for PSMA Expression Quantification

PSMA-ligand-1, following deprotection and conjugation to a detectable label (fluorescent dye, biotin, or radionuclide), can be employed as a high-affinity probe in competitive binding assays to quantify PSMA expression levels in cell lines, tumor lysates, or tissue sections. The well-characterized binding parameters (Ki = 0.32 nM for the core scaffold) enable accurate determination of receptor density through competition with unlabeled ligand [1]. The compound's selectivity profile, demonstrated in comparative studies against PSMA-11 and KuE-617 [2], ensures that measured binding reflects specific PSMA interaction rather than off-target binding. This application is particularly valuable for characterizing PSMA expression heterogeneity across prostate cancer models and for quality control in PSMA-targeted research.

Baseline Comparator for Next-Generation PSMA Ligand Development

The emergence of next-generation PSMA ligands such as PSMA-1-DOTA, which demonstrates fourfold higher binding affinity than current clinical standards [1], establishes PSMA-617 (derived from PSMA-ligand-1) as the essential baseline comparator for all new PSMA ligand development programs. Researchers seeking to demonstrate meaningful improvements over existing agents must include PSMA-617 as a head-to-head control in binding assays, internalization studies, and in vivo biodistribution experiments. Only by quantifying performance relative to this established standard can the significance of structural modifications—whether to the linker region, chelator, or binding motif—be objectively assessed. PSMA-ligand-1 thus provides the necessary reference material for benchmarking whether a novel compound offers genuine differentiation worthy of further development investment.

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